molecular formula C14H12FN5OS B2785570 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide CAS No. 893911-68-7

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide

Cat. No.: B2785570
CAS No.: 893911-68-7
M. Wt: 317.34
InChI Key: BKJASDHJJMZSSL-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives are known to be potent inhibitors of CDK2, a protein kinase that is a target for cancer treatment . This compound is a small molecule that has been designed to target CDK2 .

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor for cancer treatment . This could include more extensive testing on various cell lines and potentially in vivo studies.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide Similar compounds have been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This suggests that the compound may interact with enzymes and other biomolecules involved in cell cycle control.

Cellular Effects

The cellular effects of This compound Preliminary studies suggest that it may have cytotoxic activities against certain cancer cell lines, including MCF-7 and HCT-116 . This indicates that the compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of action of This compound It is known that similar compounds can inhibit CDK2, suggesting that this compound may also exert its effects through enzyme inhibition

Properties

IUPAC Name

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5OS/c1-16-12(21)7-22-14-11-6-19-20(13(11)17-8-18-14)10-4-2-9(15)3-5-10/h2-6,8H,7H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJASDHJJMZSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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